L-Lysine monohydrochloride

Description

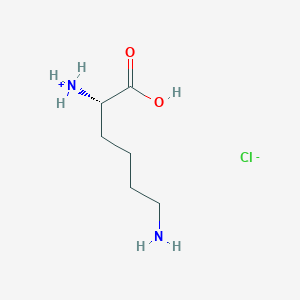

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-78-7, 28826-16-6, 56-87-1 (Parent) | |

| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(L-lysine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029198 | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10098-89-2, 657-27-2, 657-26-1 | |

| Record name | L-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Lysine Monohydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies for L-Lysine monohydrochloride. It is intended to serve as a technical resource for professionals in research and development.

Chemical Structure

This compound is the hydrochloride salt of L-lysine, an essential α-amino acid. The structure consists of a chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a butyl group terminated with an amino group (the ε-amino group). The monohydrochloride form indicates that one of the amino groups is protonated and associated with a chloride ion.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for applications in formulation, biochemistry, and cell culture.[1][2]

| Property | Value |

| IUPAC Name | (2S)-2,6-diaminohexanoic acid hydrochloride[1][3] |

| CAS Number | 657-27-2[1][3][4][5][6][7] |

| Molecular Formula | C₆H₁₅ClN₂O₂[1][3][4][7][8] |

| Molecular Weight | 182.65 g/mol [1][2][3][4][6][7][9][10] |

| Appearance | White or nearly white, free-flowing crystalline powder[1][4][11] |

| Melting Point | 263-264 °C (decomposes)[1][2][4][6][10][12] |

| Solubility in Water | Freely soluble; ~65 g/100 mL at 20°C; 420 g/L[1][4][5][13][14][15] |

| Solubility in Organics | Almost insoluble in alcohol and ether[4][11] |

| pH (Aqueous Solution) | 5.0 - 6.0 (for a 91.3 g/L solution at 25°C)[1][5][10][13] |

| Density | ~1.28 g/cm³ at 20°C[1][4] |

| pKa Values (of L-Lysine) | pK₁ (α-carboxyl): 2.18; pK₂ (α-amino): 8.95; pK₃ (ε-amino): 10.53[6] |

| Specific Optical Rotation | [α]D²⁰: +21° (c=8, 6N HCl)[1][4]; [α]D²³: +25.9° (c=2, 6N HCl)[6][12] |

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below.

The pKa values, which correspond to the ionizable carboxyl and amino groups, are determined experimentally via potentiometric titration.[16][17]

Principle: An aqueous solution of this compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The titration curve (pH vs. volume of titrant added) reveals inflection points corresponding to the pKa values of the α-carboxyl, α-amino, and ε-amino groups.[17][18] The pKa is the pH at which an ionizable group is half-protonated and half-deprotonated.[17]

Methodology:

-

Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: Place a known volume (e.g., 20 mL) of the lysine solution into a beaker.[18] Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.5 mL).

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[18]

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show three buffering regions. The midpoint of each of these regions corresponds to a pKa value.[17] The isoelectric point (pI) can be calculated by averaging the pKa values of the two amino groups (pK₂ and pK₃).[19]

The chirality of this compound is confirmed by measuring its ability to rotate plane-polarized light.[20][21]

Principle: A solution of a chiral compound will rotate the plane of linearly polarized light by a specific angle. This angle of rotation (α) is dependent on the concentration of the solution, the path length of the light through the solution, temperature, and the wavelength of the light.[20][22] The specific rotation [α] is a standardized physical constant for a chiral substance.[21][23]

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a specific solvent (e.g., 6N HCl) to a precise concentration (c), typically expressed in g/mL.[1][4]

-

Instrument Setup: Turn on the polarimeter's light source (typically a sodium lamp, D-line at 589 nm) and allow it to warm up. Calibrate the instrument by measuring the rotation of the pure solvent (blank), which should be zero.[22]

-

Measurement: Fill the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared lysine solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed angle of rotation (α).[21][22]

-

Calculation: Calculate the specific rotation using Biot's law: [α] = α / (l * c) .[22] The temperature and wavelength used for the measurement should always be reported.

A. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A solid sample of this compound is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, a mull can be prepared with Nujol.[24]

-

Analysis: The sample is placed in the FTIR spectrometer. The instrument passes infrared radiation through the sample, and a detector measures the wavelengths at which the radiation is absorbed.

-

Interpretation: The resulting spectrum shows absorption bands characteristic of specific functional groups, such as N-H stretching (amino groups), C=O stretching (carboxyl group), and C-H stretching. For this compound, characteristic peaks include those for the NH₃⁺ symmetric bending and C-O stretching.[25]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), as it is highly soluble in water.[26][27]

-

Analysis: The sample tube is placed into the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to probe the magnetic properties of the ¹H and ¹³C nuclei.

-

Interpretation: The ¹H NMR spectrum will show distinct signals for the protons on the α-carbon and the different methylene (CH₂) groups in the side chain. The ¹³C NMR spectrum will similarly show separate signals for each unique carbon atom in the molecule.[12] The chemical shifts, splitting patterns, and integration of these signals are used to confirm the molecular structure.

Analytical Workflow

The logical process for the complete characterization of a sample of this compound is illustrated below.

References

- 1. LYSINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]

- 2. cephamls.com [cephamls.com]

- 3. This compound | C6H15ClN2O2 | CID 69568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Best L-Lysine hydrochloride (Monohydrochloride,l-lysin) factory and suppliers | PTG [ptgchemical.com]

- 5. chembk.com [chembk.com]

- 6. Lysine [drugfuture.com]

- 7. en.chinaaminoacid.com [en.chinaaminoacid.com]

- 8. This compound [webbook.nist.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. 657-27-2 CAS | this compound | Amino Acids & Derivatives | Article No. 04455 [lobachemie.com]

- 11. L-Lysine hydrochloride | 657-27-2 [chemicalbook.com]

- 12. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. This compound (Ph. Eur., USP) pure, pharma grade [itwreagents.com]

- 15. Thermo Scientific Chemicals L(+)-Lysine monohydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 16. scribd.com [scribd.com]

- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 18. egyankosh.ac.in [egyankosh.ac.in]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Optical rotation - Wikipedia [en.wikipedia.org]

- 21. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 22. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. This compound [webbook.nist.gov]

- 25. researchgate.net [researchgate.net]

- 26. D-Lysine hydrochloride(7274-88-6) 1H NMR spectrum [chemicalbook.com]

- 27. researchgate.net [researchgate.net]

L-Lysine Monohydrochloride: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of L-Lysine monohydrochloride, a critical amino acid salt with wide-ranging applications in scientific research and pharmaceutical development. This document details its fundamental physicochemical properties, outlines key experimental protocols, and explores its involvement in significant biological signaling pathways.

Core Properties of this compound

This compound is the hydrochloride salt of L-lysine, an essential amino acid. Its salt form enhances stability and solubility, making it a versatile reagent in numerous laboratory applications.

| Property | Value | References |

| CAS Number | 657-27-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄N₂O₂·HCl | [2] |

| Molecular Weight | 182.65 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 263-264 °C (decomposes) | [1] |

| Solubility | Freely soluble in water | [1] |

| pH (10% solution) | 5.0 - 6.0 | [4] |

Experimental Protocols

This compound is a key component in various experimental procedures, from tissue fixation to blocking non-specific binding in immunoassays.

Periodate-Lysine-Paraformaldehyde (PLP) Fixative

PLP fixative is widely used in immunohistochemistry and electron microscopy to preserve cellular and tissue morphology.

Materials:

-

This compound

-

Paraformaldehyde (PFA)

-

Sodium Periodate (NaIO₄)

-

Dibasic Sodium Phosphate (Na₂HPO₄)

-

Monobasic Sodium Phosphate (NaH₂PO₄)

-

Distilled water (dH₂O)

Protocol:

-

Prepare Lysine-Phosphate Buffer:

-

Dissolve this compound in a 0.1 M sodium phosphate buffer to a final concentration of 0.2 M.

-

Adjust the pH to 7.4.

-

-

Prepare Paraformaldehyde Solution:

-

Prepare a 4% or 8% PFA solution in 0.1 M sodium phosphate buffer. Heating to 60°C may be required to dissolve the PFA.

-

-

Prepare Final PLP Solution (Freshly before use):

-

Combine the lysine-phosphate buffer and the paraformaldehyde solution.

-

Add solid sodium periodate to a final concentration of 0.01 M.

-

The final concentrations are typically 2% paraformaldehyde, 0.075 M lysine, and 0.01 M sodium periodate in 0.037 M phosphate buffer.

-

-

Tissue Fixation:

-

Immerse fresh tissue in the PLP fixative.

-

Incubate for 4-6 hours at 4°C for standard immunohistochemistry.

-

Immunohistochemistry (IHC) Blocking Solution

L-Lysine solutions can be used to block unreacted aldehyde groups after fixation, reducing non-specific background staining.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

Protocol:

-

Prepare Blocking Solution:

-

Dissolve this compound in PBS or TBS to a final concentration of 0.1 M.

-

Adjust the pH to 7.4.

-

-

Blocking Procedure:

-

After tissue fixation and permeabilization, incubate the slides in the L-Lysine blocking solution.

-

Incubate for 10-15 minutes at room temperature.

-

Wash the slides with PBS or TBS before proceeding with the primary antibody incubation.

-

Signaling Pathways and Mechanisms of Action

This compound is involved in several key biological pathways, making it a subject of interest in various research fields.

Antiviral Activity: Arginine Antagonism

L-Lysine exhibits antiviral properties, particularly against Herpes Simplex Virus (HSV), by acting as an antagonist to L-arginine, an amino acid essential for viral replication.

Caption: Competitive antagonism of L-Arginine uptake by L-Lysine.

The structural similarity between L-lysine and L-arginine leads to competition for the same cellular amino acid transporters.[5][6] Increased extracellular concentrations of L-lysine saturate these transporters, thereby reducing the intracellular uptake of L-arginine. As HSV replication is dependent on a sufficient supply of L-arginine for the synthesis of viral proteins, this competitive inhibition by L-lysine effectively suppresses viral proliferation.[4][6]

Pain Management: NMDA Receptor Modulation

Recent studies have highlighted the potential of L-lysine in pain management through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain.

Caption: L-Lysine inhibits NMDA receptor activation, reducing pain signaling.

L-lysine is thought to act as an antagonist at the NMDA receptor, although the precise molecular mechanism is still under investigation.[1][3][7] By inhibiting the binding of the excitatory neurotransmitter glutamate, L-lysine can reduce the influx of calcium ions into the postsynaptic neuron. This dampening of neuronal excitability contributes to a reduction in the propagation of pain signals, suggesting a potential therapeutic role for L-lysine in chronic pain conditions.[1][3][7]

Analgesic Effects: Modulation of Serotonin and Dopamine Pathways

L-lysine may also exert its analgesic effects by influencing the levels of key neurotransmitters involved in mood and pain perception, such as serotonin and dopamine.

Caption: L-Lysine may increase serotonin and dopamine, leading to pain reduction.

Studies suggest that L-lysine can modulate serotonergic and dopaminergic systems.[1][3][7] By potentially increasing the synthesis and release of serotonin and dopamine in the central nervous system, L-lysine can enhance the body's natural pain-inhibiting pathways. These neurotransmitters play a crucial role in descending pain modulatory circuits, which can suppress the transmission of nociceptive signals from the periphery to the brain.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy | Semantic Scholar [semanticscholar.org]

- 5. Saturation of a shared mechanism which transports L-arginine and L-lysine into the brain of the living rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saturation of a shared mechanism which transports L-arginine and L-lysine into the brain of the living rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (2S)-2,6-diaminohexanoic acid;hydrochloride (L-Lysine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,6-diaminohexanoic acid;hydrochloride, systematically known by its IUPAC name, is an essential amino acid critical for a myriad of physiological functions. Commonly referred to as L-Lysine hydrochloride, this compound is integral to protein synthesis, tissue repair, and the production of enzymes, hormones, and antibodies. Its hydrochloride salt form enhances stability and solubility, making it suitable for a wide range of research and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, biological roles, relevant signaling pathways, and detailed experimental protocols for its analysis and application.

Chemical and Physical Properties

L-Lysine hydrochloride is a white crystalline powder with high solubility in water. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2,6-diaminohexanoic acid;hydrochloride | [1][2] |

| Molecular Formula | C₆H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Melting Point | 263-264 °C | |

| Water Solubility | 65 g/100 mL (20 °C) | |

| Specific Rotation [α] | +20.4° to +21.4° (80 mg/mL in 6 N HCl) | |

| Appearance | White crystalline powder | |

| CAS Number | 657-27-2 | [1][2] |

Biological Significance and Signaling Pathways

L-Lysine is not merely a building block for proteins; it is also an active signaling molecule involved in several key cellular pathways.

Lysine Metabolism

In mammals, L-lysine is catabolized primarily through two pathways in the liver mitochondria: the saccharopine pathway and the pipecolate pathway. Both pathways converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

mTOR Signaling Pathway

L-Lysine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by L-lysine can suppress autophagic proteolysis and stimulate protein synthesis, particularly in skeletal muscle.

References

L-Lysine Monohydrochloride: A Comprehensive Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, plays a pivotal role in a multitude of physiological processes. Its monohydrochloride salt, a common form used in supplementation and research, exerts its biological effects through diverse and complex mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action of L-Lysine monohydrochloride, focusing on its antiviral properties, its role as a neuromodulator, its involvement in protein synthesis and modification, and its influence on mineral absorption and nitric oxide pathways. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development and biomedical science.

Antiviral Mechanism of Action: The Arginine-Lysine Antagonism

One of the most well-documented mechanisms of L-Lysine is its antagonistic relationship with L-Arginine, another amino acid. This antagonism is particularly relevant in the context of Herpes Simplex Virus (HSV) replication. HSV is highly dependent on L-Arginine for the synthesis of its viral proteins.[1] L-Lysine competes with L-Arginine for cellular uptake and incorporation into viral proteins, thereby inhibiting viral replication.[2]

Competitive Inhibition of Arginine Uptake and Utilization

L-Lysine and L-Arginine share common cellular transport systems. An increased extracellular concentration of L-Lysine can competitively inhibit the transport of L-Arginine into cells, reducing its intracellular availability for viral protein synthesis. Furthermore, a high lysine-to-arginine ratio can lead to the production of non-functional viral proteins, as lysine may be erroneously incorporated in place of arginine, disrupting protein structure and function.

Data Presentation: L-Lysine Dose-Response in HSV Infection

| Parameter | Dosage | Effect | Study Population/Model | Reference |

| Recurrence Rate | < 1 g/day | Ineffective for prophylaxis or treatment without a low-arginine diet. | Human clinical trials | [1] |

| Subjective Improvement | > 3 g/day | Improved patients' subjective experience of the disease. | Human clinical trials | [1] |

| Lesion Incidence | 1000 mg, 3 times/day for 6 months | Reduction in the number of lesions (p < 0.05). | Human clinical trial | [3] |

| Healing Time | 1000 mg, 3 times/day for 6 months | Reduced healing time (p < 0.05). | Human clinical trial | [3] |

| Lesion Incidence | Not specified | 63% reduction in lesion incidence in the first year. | 8-year follow-up pilot study | [2] |

Experimental Protocol: In Vitro HSV Plaque Reduction Assay

This protocol is a generalized procedure to assess the antiviral activity of L-Lysine against HSV in cell culture.

Materials:

-

Vero cells (or other HSV-permissive cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with varying concentrations of L-Lysine and L-Arginine

-

Fetal Bovine Serum (FBS)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Seed Vero cells in 6-well plates and grow to confluence.

-

Prepare media with different ratios of L-Lysine to L-Arginine. A standard medium can be used as a control.

-

Infect the confluent cell monolayers with a known dilution of HSV stock (e.g., to produce 50-100 plaques per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with methylcellulose medium containing the different L-Lysine/L-Arginine concentrations.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with a methanol/acetone solution.

-

Stain the cells with crystal violet solution and then wash with water.

-

Count the number of plaques in each well. The percentage of plaque reduction in the presence of L-Lysine compared to the control is calculated to determine its antiviral activity.

Signaling Pathway: L-Lysine and Arginine Antagonism in HSV Replication

Caption: Competitive inhibition of L-Arginine uptake by L-Lysine, hindering HSV replication.

Neuromodulatory Effects: Partial Antagonism of Serotonin 5-HT4 Receptors

L-Lysine has been shown to act as a partial antagonist at the serotonin 5-HT4 receptor.[4][5] This mechanism is implicated in its anxiolytic and gut-modulating effects. By binding to the 5-HT4 receptor, L-Lysine can modulate serotonergic signaling, which plays a crucial role in mood, anxiety, and gastrointestinal function.[6]

Data Presentation: L-Lysine Interaction with 5-HT4 Receptors

| Parameter | L-Lysine Concentration | Effect | Experimental Model | Reference |

| 5-HT Binding Inhibition | 0.8 mmol/dl | 9.17% inhibition of 5-HT binding to the 5-HT4 receptor. | Radioligand binding assay | [4][7] |

| 5-HT-induced Contractions | 0.07 and 0.7 mmol/dl | Blocked 5-HT-induced contractions. | Isolated guinea pig ileum | [4] |

Experimental Protocol: Radioligand Binding Assay for 5-HT4 Receptor

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of L-Lysine for the 5-HT4 receptor.

Materials:

-

Cell membranes prepared from cells expressing the 5-HT4 receptor (e.g., HEK293 cells) or from guinea pig striatum.

-

Radiolabeled 5-HT4 receptor antagonist (e.g., [³H]-GR113808).

-

Unlabeled this compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled L-Lysine in the assay buffer.

-

Include control tubes with only the radioligand (total binding) and with the radioligand plus a high concentration of an unlabeled known 5-HT4 antagonist (non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-Lysine concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

This protocol describes a method to assess the effect of L-Lysine on serotonin-induced contractions of the guinea pig ileum.[8][9]

Materials:

-

Male guinea pig.

-

Tyrode's solution (or similar physiological salt solution).

-

Organ bath with an isometric transducer.

-

Serotonin (5-HT) solutions.

-

This compound solutions.

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the ileum.

-

Mount the ileum segment in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Record a baseline of spontaneous contractions.

-

Add serotonin to the bath to induce a contractile response.

-

After washing out the serotonin and allowing the tissue to return to baseline, pre-incubate the tissue with L-Lysine for a set period.

-

Add the same concentration of serotonin again in the presence of L-Lysine and record the contractile response.

-

Compare the amplitude of the serotonin-induced contraction in the absence and presence of L-Lysine to determine its antagonistic effect.

Signaling Pathway: L-Lysine as a 5-HT4 Receptor Antagonist

Caption: L-Lysine partially antagonizes the 5-HT4 receptor, modulating downstream signaling.

Role in Protein Synthesis and Post-Translational Modifications

As an essential amino acid, L-Lysine is a fundamental building block for protein synthesis.[10] Beyond its role in the primary structure of proteins, lysine residues are critical for the post-translational modifications that determine the structure and function of many proteins, most notably collagen.

Collagen Synthesis and Cross-Linking

L-Lysine is indispensable for the structural integrity of collagen, the most abundant protein in mammals. Specific lysine residues within procollagen chains are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine. Subsequently, some hydroxylysine residues are glycosylated. Following the formation of the triple helix and secretion from the cell, lysyl oxidase catalyzes the oxidative deamination of the ε-amino groups of certain lysine and hydroxylysine residues to form reactive aldehydes. These aldehydes then spontaneously form covalent cross-links between collagen molecules, which are essential for the tensile strength and stability of collagen fibrils.[11]

Experimental Protocol: Lysyl Oxidase Activity Assay

This protocol is based on a fluorometric assay to measure the activity of lysyl oxidase, the key enzyme in collagen cross-linking.

Materials:

-

Lysyl Oxidase Activity Assay Kit (commercially available, e.g., from Abcam or Assay Genie).[12]

-

Tissue homogenates or cell culture media containing lysyl oxidase.

-

Fluorometric microplate reader.

Procedure:

-

Prepare samples (e.g., tissue extracts or conditioned cell media) according to the kit's instructions.

-

Prepare a reaction mix containing a specific lysyl oxidase substrate, a developer, and a fluorescent probe.

-

Add the reaction mix to the samples in a 96-well black plate.

-

Include a positive control (recombinant lysyl oxidase) and a negative control (with a lysyl oxidase inhibitor).

-

Incubate the plate at 37°C and measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode.[12]

-

The rate of increase in fluorescence is proportional to the lysyl oxidase activity in the sample.

Signaling Pathway: L-Lysine in Collagen Maturation

Caption: The essential role of L-Lysine in the post-translational modifications and cross-linking of collagen.

Involvement in Carnitine Synthesis

L-Lysine is a crucial precursor for the endogenous synthesis of L-carnitine, a vital molecule for fatty acid metabolism.[6][13] L-carnitine facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, where they undergo β-oxidation to produce energy. The synthesis of L-carnitine is a multi-step enzymatic process that begins with the methylation of lysine residues within proteins.

The Carnitine Biosynthesis Pathway

The pathway commences with the methylation of specific lysine residues in proteins to form trimethyllysine, utilizing S-adenosylmethionine as the methyl donor. Following protein degradation, free trimethyllysine is released and undergoes a series of enzymatic reactions catalyzed by trimethyllysine dioxygenase, hydroxytrimethyllysine aldolase, trimethylaminobutyraldehyde dehydrogenase, and gamma-butyrobetaine dioxygenase to ultimately form L-carnitine.[14][15][16]

Signaling Pathway: L-Carnitine Biosynthesis from L-Lysine

Caption: The multi-step enzymatic pathway of L-Carnitine biosynthesis originating from L-Lysine.

Influence on Calcium Absorption and Homeostasis

L-Lysine has been shown to enhance the intestinal absorption of calcium and reduce its renal excretion. This suggests a role for L-Lysine in maintaining calcium balance and potentially in the prevention and treatment of osteoporosis.

Data Presentation: L-Lysine and Calcium Metabolism

| Parameter | L-Lysine Dosage | Effect | Study Population | Reference |

| Urinary Calcium Excretion | 400 mg with 3 g CaCl2 | Blunted calciuric response to the calcium load. | Healthy women | [17] |

| Fractional Calcium Absorption | 800 mg/day | Significantly increased intestinal absorption of ⁴⁷Ca. | Osteoporotic patients | [17] |

Experimental Protocol: Human Calcium Absorption Study

This is a generalized protocol for an in vivo study to assess the effect of L-Lysine on calcium absorption in humans.

Materials:

-

Human volunteers.

-

This compound supplements.

-

Calcium supplements (e.g., calcium carbonate or calcium chloride).

-

A stable or radioactive isotope of calcium (e.g., ⁴⁷Ca) as a tracer.

-

Equipment for blood and urine collection.

-

Scintillation counter or mass spectrometer for isotope analysis.

Procedure:

-

Recruit a cohort of subjects and provide them with a standardized diet for a run-in period.

-

Divide the subjects into a control group (receiving a placebo) and a treatment group (receiving L-Lysine).

-

Administer a single oral dose of the calcium supplement containing the calcium tracer along with either L-Lysine or the placebo.

-

Collect blood samples at various time points to measure the appearance of the calcium tracer in the plasma.

-

Collect urine samples over a 24-hour period to measure the excretion of the calcium tracer.

-

Analyze the plasma and urine samples for the concentration of the calcium tracer.

-

Calculate the fractional absorption of calcium by comparing the amount of tracer absorbed (based on plasma levels) to the amount excreted.

-

Compare the fractional absorption between the L-Lysine and placebo groups to determine the effect of L-Lysine on calcium absorption.

Interaction with Nitric Oxide Pathways

The effect of L-Lysine on nitric oxide (NO) production is complex and appears to be dependent on the physiological context and experimental model. L-Lysine can competitively inhibit the cellular uptake of L-Arginine, the substrate for nitric oxide synthase (NOS), thereby potentially reducing NO production. However, research findings have been inconsistent.

Data Presentation: L-Lysine and Nitric Oxide Production

| Experimental Model | L-Lysine Dosage/Concentration | Effect on NO Production | Reference |

| LPS-treated neonatal pig lungs | Dose-dependent | Decrease in exhaled NO production. | [18] |

| LPS-treated neonatal pig lungs | 30 mM | Decreased exhaled NO. | [18] |

| Endotoxemic rats | 500 μmol/kg/h infusion for 5h | Reduced plasma nitrate and L-citrulline concentrations. | [19] |

| Anesthetized ovine model of endotoxemia | 500 mg/kg i.v. | No effect on serum nitrate concentrations. | [20] |

| Primary macrophages | IC50 of 0.4 ± 0.1 µM (for L-N6-(1-iminoethyl)lysine, a derivative) | Potent inhibition of inducible NOS (iNOS). | [20] |

The conflicting results may be attributable to differences in species, the specific models of endotoxemia used, and the dosage and route of L-Lysine administration. The derivative L-N6-(1-iminoethyl)lysine (L-NIL) has been shown to be a potent and selective inhibitor of iNOS, with an IC50 of 3.3 µM for the inducible isoform.[6]

Signaling Pathway: L-Lysine's Potential Influence on Nitric Oxide Synthesis

Caption: L-Lysine can competitively inhibit the uptake of L-Arginine, the substrate for Nitric Oxide Synthase.

Conclusion

This compound is a pleiotropic agent with a range of well-defined and emerging mechanisms of action. Its role as an arginine antagonist provides a clear rationale for its use in managing HSV infections. The partial antagonism of 5-HT4 receptors opens avenues for its application in disorders related to anxiety and gut motility. Its fundamental contributions to collagen synthesis and carnitine production underscore its importance in maintaining connective tissue integrity and energy metabolism. Furthermore, its influence on calcium homeostasis and potential modulation of nitric oxide pathways suggest broader therapeutic possibilities. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental frameworks, to aid researchers and drug development professionals in their ongoing exploration of the therapeutic potential of L-Lysine. Further research is warranted to elucidate the precise quantitative parameters of its interactions with various biological targets and to resolve inconsistencies in findings, particularly in the context of nitric oxide modulation.

References

- 1. Lysine for Herpes Simplex Prophylaxis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. L-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats | Semantic Scholar [semanticscholar.org]

- 6. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A PHARMACOLOGICAL ANALYSIS OF THE MODE OF ACTION OF SEROTONIN (5-HYDROXYTRYPTAMINE) UPON THE GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. L-lysine decreases nitric oxide production and increases vascular resistance in lungs isolated from lipopolysaccharide-treated neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Lysine Monohydrochloride vs. L-Lysine Free Base: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the choice between different forms of a reagent can significantly impact experimental outcomes, reproducibility, and ease of use. This guide provides a detailed technical comparison of L-Lysine monohydrochloride (L-Lysine HCl) and L-Lysine free base, focusing on their core chemical and physical properties, applications in research, and relevant experimental protocols.

Core Chemical and Physical Properties

L-Lysine is an essential amino acid crucial for a multitude of biological processes. In a research setting, it is most commonly available in two forms: the free base and the monohydrochloride salt. The key differences lie in their physical state, solubility, and stability, which in turn dictate their suitability for various applications.

This compound is the salt form produced by combining L-Lysine with hydrochloric acid.[1] This conversion has practical advantages for laboratory use, primarily transforming the substance from a sticky, difficult-to-handle oil into a stable, free-flowing crystalline powder.[2] This enhancement in handling is a significant factor in its widespread use.

The addition of the hydrochloride moiety also dramatically improves the compound's solubility in aqueous solutions, a critical factor for preparing stock solutions and culture media with precise concentrations.[3] The bioavailability of L-lysine from both the HCl salt and the free base is considered equivalent.[4][5][6]

Below is a summary of the key quantitative data for each form:

| Property | This compound | L-Lysine Free Base |

| Molecular Formula | C₆H₁₅ClN₂O₂ | C₆H₁₄N₂O₂ |

| Molecular Weight | 182.65 g/mol [7] | 146.19 g/mol [8] |

| Appearance | White or nearly white crystalline powder[9] | Sticky oil or liquid concentrate[2][10] |

| Theoretical Lysine % | ~80%[7] | 100% |

| Melting Point | ~263 °C (with decomposition)[9] | ~215 °C (with decomposition)[11] |

| Water Solubility | Highly soluble (>100 g/100 g H₂O at 25 °C)[8] | Very freely soluble[8] |

| Solubility in Ethanol | Almost insoluble[9] | Insoluble[8] |

| pH (10% solution) | 5.72[12] | ~10.4 (for concentrated liquid base)[13] |

Stability and Degradation Kinetics

The stability of L-Lysine is crucial for ensuring the consistency of experimental results. This compound exhibits greater stability, particularly in solution.

A study on the thermal degradation kinetics of L-Lysine hydrochloride solutions for injection revealed that degradation follows zero-order reaction kinetics, with the primary degradation product being lysine lactam.[4][9][14][15] The rate of degradation increases with higher temperatures and lower pH values.[9][14][15] The study concluded that L-Lysine hydrochloride solutions for injection could be stable for two years at room temperature.[9][14]

The activation energies for L-Lysine degradation and lysine lactam generation were found to be 80.14 kJ/mol and 83.22 kJ/mol, respectively, at a pH of 10.3.[4]

Key Research Applications and Experimental Protocols

The choice between L-Lysine HCl and L-Lysine free base is largely dictated by the specific experimental requirements.

This compound in Cell Culture

Due to its high solubility, stability, and ease of handling, L-Lysine HCl is the standard choice for supplementing cell culture media. It serves as an essential nutrient for cell growth and protein synthesis.[16]

This protocol is adapted for general cell culture and for specialized applications like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Materials:

-

This compound (cell culture grade)

-

Sterile tissue culture grade water or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

0.22 µm sterile filter

Procedure:

-

Standard Stock Solution (e.g., 100 mg/mL):

-

Weigh out 1 g of this compound.

-

Dissolve in 10 mL of sterile PBS in a 15 mL conical tube.

-

Vortex until fully dissolved.

-

-

SILAC Stock Solution (for 'heavy' lysine):

-

Sterilization:

-

Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for long-term use.

-

L-Lysine Free Base as a Buffering Agent in Cancer Research

A notable application of L-Lysine free base is its use as a systemic buffer to counteract tumor acidosis and reduce metastasis.[18] The Warburg effect describes how cancer cells predominantly produce energy through glycolysis, leading to lactic acid production and an acidic tumor microenvironment which promotes invasion and metastasis.[18]

This protocol is based on a study investigating the effect of L-Lysine as a buffer in a prostate cancer mouse model.[18]

Materials:

-

L-Lysine free base

-

Tap water

-

1N HCl for pH adjustment

-

SCID mice

-

PC3M-LUC-C6 prostate cancer cells (or other suitable metastatic cell line)

-

Bioluminescence imaging system

Procedure:

-

Preparation of Lysine Solution:

-

Animal Acclimatization and Treatment:

-

House 4-6 week old SCID mice according to institutional guidelines.

-

Four days prior to tumor cell inoculation, provide the mice with the 200 mM L-Lysine solution as their sole source of drinking water.[19] The control group receives regular tap water.

-

-

Tumor Cell Inoculation:

-

On day 0, inject the PC3M-LUC-C6 prostate cancer cells intravenously into the tail vein of the mice.

-

-

Monitoring Metastasis:

-

Monitor the formation of metastases weekly using a bioluminescence imaging system.

-

Continue the respective water treatments (tap water vs. L-Lysine solution) for the duration of the study (e.g., seven weeks).[18]

-

-

Data Analysis:

-

Quantify the metastatic burden from the bioluminescence signal.

-

Monitor animal survival and weight throughout the experiment.

-

Compare the extent of metastasis and survival rates between the control and L-Lysine-treated groups.

-

Signaling Pathways Involving L-Lysine

L-Lysine is a fundamental component in several critical signaling and biosynthetic pathways.

Protein Synthesis

As an essential amino acid, L-Lysine is a building block for protein synthesis. Its availability can influence the rate of protein translation. Amino acids, including lysine, can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.

Caption: L-Lysine activates the mTORC1 pathway to promote protein synthesis.

Carnitine Biosynthesis

L-Lysine is a precursor for the biosynthesis of carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.

Caption: The biosynthetic pathway of L-Carnitine from L-Lysine.

Collagen Synthesis

L-Lysine is integral to the structural integrity of collagen, the most abundant protein in the body. Specific lysine residues in procollagen are hydroxylated to form hydroxylysine by the enzyme lysyl hydroxylase. This post-translational modification is crucial for the subsequent cross-linking of collagen fibers, which provides tensile strength to connective tissues.[15]

Caption: The role of L-Lysine in the post-translational modification and cross-linking of collagen.

Conclusion

The choice between this compound and L-Lysine free base is primarily one of practicality and specific application. For the vast majority of in vitro research, including cell culture and biochemical assays, L-Lysine HCl is the superior choice due to its stability, high water solubility, and ease of handling as a crystalline solid. L-Lysine free base, while less convenient for general lab use, has demonstrated a unique and valuable application as a systemic buffering agent in in vivo cancer models. Researchers should select the form of L-Lysine that best suits their experimental design, taking into account the factors of solubility, stability, and the specific biological question being addressed.

References

- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 2. J62099.A1 [thermofisher.com]

- 3. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Assessment of the Efficacy of L-Lysine Sulfate vis-à-vis L-Lysine Hydrochloride as Sources of Supplemental Lysine in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mpbio.com [mpbio.com]

- 11. Degradation kinetic study of lysi... preview & related info | Mendeley [mendeley.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. usherbrooke.ca [usherbrooke.ca]

- 15. Free Base Lysine Increases Survival and Reduces Metastasis in Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. himedialabs.com [himedialabs.com]

- 17. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]

Biological functions of L-Lysine monohydrochloride in cellular processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, is a fundamental component of protein synthesis and plays a critical role in a multitude of cellular processes. Its hydrochloride salt, L-Lysine monohydrochloride, is frequently utilized in research and pharmaceutical applications due to its enhanced stability and solubility. This technical guide provides an in-depth exploration of the core biological functions of L-Lysine at the cellular level, focusing on its involvement in protein synthesis and post-translational modifications, its role as a signaling molecule, and its impact on cell growth, proliferation, and survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Essential Role of L-Lysine

L-Lysine is an essential α-amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained through their diet.[1][2] Its chemical structure, featuring a positively charged ε-amino group at physiological pH, underpins its diverse biological functions.[1] this compound is the hydrochloride salt of L-Lysine, a form that improves its solubility and stability for experimental and therapeutic use.[3] Beyond its primary role as a building block for proteins, L-Lysine is a key player in collagen formation, carnitine synthesis for fatty acid metabolism, and calcium absorption.[1][2] Recent research has increasingly highlighted its significance as a signaling molecule, particularly in the regulation of the mTORC1 pathway, which is central to cell growth and metabolism.[4][5][6]

Core Biological Functions in Cellular Processes

Protein Synthesis and Post-Translational Modifications

As a fundamental constituent of proteins, adequate L-Lysine availability is essential for normal protein synthesis.[4] Lysine residues within proteins are also hubs for a variety of post-translational modifications (PTMs) that dynamically regulate protein function, localization, and stability. These modifications include:

-

Acetylation: The addition of an acetyl group to the lysine ε-amino group neutralizes its positive charge, impacting protein conformation and interactions. Histone acetylation is a well-studied example, where it generally leads to a more open chromatin structure and increased gene transcription.[7][8]

-

Methylation: Lysine residues can be mono-, di-, or trimethylated. Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific protein domains, influencing protein-protein interactions and cellular signaling. Histone methylation can be associated with either gene activation or repression, depending on the specific lysine residue and the degree of methylation.[7][9]

-

Ubiquitination: The covalent attachment of ubiquitin, a small regulatory protein, to lysine residues can signal for protein degradation via the proteasome, alter protein localization, or modulate protein activity.[10]

L-Lysine as a Signaling Molecule: The mTORC1 Pathway

L-Lysine acts as a crucial signaling molecule, informing the cell of amino acid availability. One of the key pathways regulated by L-Lysine is the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a master regulator of cell growth, proliferation, and metabolism.[4][5][6]

Lysine deprivation has been shown to suppress mTORC1 activity, leading to reduced cell viability and protein synthesis.[1][3] Conversely, the presence of L-Lysine activates the mTORC1 pathway, promoting protein synthesis and cell growth.[3][4] This regulation is critical for processes such as skeletal muscle development, where L-Lysine supplementation has been demonstrated to stimulate satellite cell proliferation and muscle growth.[4][5]

dot

Caption: L-Lysine and mTORC1 Signaling Pathway.

Regulation of Autophagy and Apoptosis

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, while apoptosis is a programmed cell death mechanism. L-Lysine levels have been shown to influence both of these critical cellular processes, often through the mTORC1 pathway.

Lysine deprivation can induce autophagy as a survival mechanism in response to nutrient stress.[1][11] However, prolonged deprivation or high concentrations of L-Lysine can also trigger apoptosis in certain cell types.[12][13] For instance, in triple-negative breast cancer cell lines, L-lysine at concentrations of 24 and 32 mM has been shown to increase autophagy flux and enhance the cytotoxicity of doxorubicin.[14]

Quantitative Data on the Effects of L-Lysine

The following tables summarize quantitative data from various studies on the effects of L-Lysine on cellular processes.

Table 1: Effect of L-Lysine on Cell Viability and Proliferation

| Cell Line | L-Lysine Condition | Assay | Result | Reference |

| Piglet Satellite Cells | Deficiency (0.83% in diet) | Body Weight | Significant suppression of growth | [4] |

| Piglet Satellite Cells | Re-supplementation (to 1.31% in diet) | Body Weight | Significant increase in final body weight | [4] |

| Mongolian Horse Myogenic Satellite Cells | Varied Concentrations | CCK-8 Assay | Dose-dependent effect on cell viability | [15] |

| MDA-MB-231 | Lysine-free media | Trypan Blue Exclusion | Decreased viable cell number | [14] |

| GILM2 | Lysine-free media | Trypan Blue Exclusion | Decreased viable cell number | [14] |

| MDA-MB-231 | Lysine Oxidase (25 ng/ml) | Trypan Blue Exclusion | Decreased viable cell number | [14] |

| GILM2 | Lysine Oxidase (13 ng/ml) | Trypan Blue Exclusion | Decreased viable cell number | [14] |

| MDA-MB-231 | Lysine Oxidase (25 or 50 ng/ml) | Crystal Violet Staining | Reduced cell confluence | [14] |

| GILM2 | Lysine Oxidase (10 or 40 ng/ml) | Crystal Violet Staining | Reduced cell confluence | [14] |

Table 2: Effect of L-Lysine on mTORC1 Signaling Pathway

| Cell/Tissue Model | L-Lysine Condition | Measured Parameter | Result | Reference |

| Piglet Satellite Cells | Deficiency | mTORC1 Pathway Phosphorylation | Significantly decreased | [16] |

| Piglet Satellite Cells | Re-supplementation | mTORC1 Pathway Phosphorylation | Reactivated | [16] |

| Rabbit Satellite Cells | Deficiency (0.02 mmol) | P-mTOR, P-S6K1, P-S6, P-4EBP1 levels | Significantly lower | [3] |

| Rabbit Satellite Cells | Supplementation (0.92 mmol) | P-mTOR, P-S6K1, P-S6, P-4EBP1 levels | Significantly recovered | [3] |

| Bovine Mammary Epithelial Cells | 1.2 mM Lysine | Casein Concentration | Maximal concentration achieved | [17] |

Table 3: Effect of L-Lysine on Apoptosis and Autophagy

| Cell Line | L-Lysine Condition | Measured Parameter | Result | Reference |

| Rabbit Satellite Cells | Deficiency (0.02 mmol) for 120h | Apoptosis Rate & Caspase-3 | Significantly increased | [1][18] |

| Rabbit Satellite Cells | Deficiency (0.02 mmol) for 120h | LC3-II/LC3-I ratio | Significantly increased | [1][18] |

| HTLV-1 positive/negative malignant cell lines | Non-cytotoxic concentrations | PreG1 phase of cell cycle | Significant increase | [12] |

| HTLV-1 positive/negative malignant cell lines | Non-cytotoxic concentrations | p53, p21, Bax protein levels | Up-regulated | [12] |

| HTLV-1 positive/negative malignant cell lines | Non-cytotoxic concentrations | Bcl-2alpha protein levels | Down-regulated | [12] |

| HeLa Cells | Poly(L-lysine) treatment | LC3-I to LC3-II conversion | Significant | [11] |

Table 4: L-Lysine Post-Translational Modifications

| Organism/Cell Type | PTM Type | Number of Sites Identified | Number of Proteins Identified | Reference |

| Rat Inner Medullary Collecting Duct | Acetylation | 709 | 431 | [8] |

| Sulfolobus islandicus | Methylation | 1,931 | 751 | [7] |

| Lung Adenocarcinoma (human) | Acetylation | 972 | 556 | [19] |

| Lung Adenocarcinoma (human) | Succinylation | 2,373 | 1,205 | [19] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.

-

Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

dot

References

- 1. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTORC1-Mediated Satellite Cell Differentiation Is Required for Lysine-Induced Skeletal Muscle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abundant Lysine Methylation and N-Terminal Acetylation in Sulfolobus islandicus Revealed by Bottom-Up and Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic determination of the lysine acetylome and phosphoproteome in the rat native inner medullary collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Protective role of autophagy in branched polyethylenimine (25K)- and poly(L-lysine) (30-70K)-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic aspects of apoptosis induction by l-lysine in both HTLV-1-positive and -negative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PSII-6 Lysine-induced stimulation of proliferation, differentiation and migration in swine satellite cells is mediated by the mTORC1 and FAK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdpi.com [mdpi.com]

- 19. Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Nutrition: An In-Depth Technical Guide to the Natural Sources and Production of L-Lysine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential amino acid, is a critical component in protein synthesis and various metabolic functions. Its deficiency can lead to significant health issues, making its availability in food and supplements paramount. This technical guide provides a comprehensive overview of the natural sources of L-lysine and the industrial-scale production of its stable salt form, L-lysine monohydrochloride. The guide delves into quantitative data, detailed experimental protocols, and visual representations of key biological and manufacturing processes to support research and development in the pharmaceutical and nutritional sciences.

Natural Abundance of L-Lysine

L-lysine is prevalent in a variety of food sources, particularly in animal-based proteins. Plant-based sources also offer L-lysine, although often in lower concentrations. The following tables summarize the L-lysine content in common foods, providing a valuable resource for dietary assessment and formulation.

Table 1: L-Lysine Content in Animal-Based Food Sources

| Food Source | Serving Size | L-Lysine Content (mg) |

| Beef, Skirt Steak | 100g | 3305 |

| Chicken Breast, Lean | 100g | 3083 |

| Pork Chops, Lean | 100g | 3083 |

| Tuna, Canned | 100g | 2590 |

| Salmon, Atlantic, Farmed | 6oz fillet | 3451 |

| King Crab | 1 crab leg | 3968 |

| Parmesan Cheese | 1 tablespoon, grated | 110 |

| Milk, 1% | 1 cup | 758 |

| Yogurt, Plain, Nonfat Greek | 100g | 833 |

| Egg | 1 large | 418 |

Source: My Food Data, 2024[1]; Nourish, 2024[2]

Table 2: L-Lysine Content in Plant-Based Food Sources

| Food Source | Serving Size | L-Lysine Content (mg) |

| Tofu, Firm | 1/2 cup | 582 |

| Soybeans, Roasted | 100g | 2630 |

| Lentils, Cooked | 1 cup | 1250 |

| Chickpeas, Canned, Drained | 1/2 cup | 360 |

| Quinoa, Cooked | 1 cup | 442 |

| Pumpkin Seeds | 1-ounce serving | 352 |

| Almonds | 1-ounce serving | 161 |

Source: My Food Data, 2024[1]; Nourish, 2024[2]

Industrial Production of this compound

The commercial production of L-lysine is dominated by microbial fermentation, a process that is more sustainable and cost-effective than chemical synthesis.[3] Corynebacterium glutamicum is the microorganism of choice for large-scale production due to its high yield capabilities.[3] The overall process can be segmented into upstream processing (strain development and fermentation) and downstream processing (purification and crystallization).

Upstream Processing: Fermentation

The fermentation process is the core of L-lysine production, where genetically optimized strains of C. glutamicum convert carbon sources into L-lysine under controlled conditions.

Modern production strains are developed through a combination of classical mutagenesis and targeted genetic engineering. The goal is to create strains that are resistant to feedback inhibition and have metabolic pathways redirected to maximize lysine accumulation.[4]

The fermentation medium provides the necessary nutrients for microbial growth and lysine synthesis. A typical medium consists of a carbon source, nitrogen source, minerals, and growth factors.

Table 3: Typical Industrial Fermentation Medium for L-Lysine Production

| Component | Example | Concentration |

| Carbon Source | Glucose, Molasses, Starch Hydrolysates | ~10% |

| Nitrogen Source | Ammonium Salts, Urea, Ammonia | Variable |

| Minerals & Trace Elements | Phosphates, Magnesium, Iron | Variable |

| Growth Factors | Biotin, Thiamine | Variable |

Source: Myande, 2025[3]

The fermentation is carried out in large-scale bioreactors under controlled aerobic conditions. Key parameters are meticulously monitored and adjusted to ensure optimal production.

Table 4: Typical L-Lysine Fermentation Parameters

| Parameter | Optimal Range |

| Temperature | 28 - 40°C |

| pH | 5.0 - 9.0 (maintained with ammonia) |

| Aeration | High oxygen supply is crucial |

| Fermentation Time | 60 - 160 hours |

Source: Rama University[5]; YouTube, 2020[6]; Google Patents, 2007[7]

L-Lysine Biosynthesis Pathway in Corynebacterium glutamicum

The synthesis of L-lysine in C. glutamicum begins with aspartate, which is derived from the central carbon metabolism. A series of enzymatic reactions convert aspartate into L-lysine. A key regulatory point is the feedback inhibition of aspartate kinase by both lysine and threonine.[8]

Downstream Processing: Purification and Crystallization

Once the fermentation is complete, the L-lysine must be recovered from the fermentation broth and purified. This multi-step process is critical for obtaining a high-purity final product.

References

- 1. Top 10 Foods Highest in Lysine [myfooddata.com]

- 2. Top Foods High In Lysine: Benefits, Risks, And More | Nourish [usenourish.com]

- 3. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]

- 4. L-lysine production improvement: a review of the state of the art and patent landscape focusing on strain development and fermentation technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ramauniversity.ac.in [ramauniversity.ac.in]

- 6. youtube.com [youtube.com]

- 7. WO2007067005A1 - Fermentation process for preparing l-lysine - Google Patents [patents.google.com]

- 8. Lysine overproducing Corynebacterium glutamicum is characterized by a robust linear combination of two optimal phenotypic states - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Nutritional Cornerstone: An In-depth Technical Guide on the Discovery and Historical Significance of L-Lysine Monohydrochloride in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the pivotal discovery of L-lysine and its subsequent availability as L-lysine monohydrochloride, a compound of immense significance in the realms of biochemistry, nutrition, and pharmacology. We will explore the foundational experiments that led to its identification and structural elucidation, providing detailed methodologies and quantitative data where historical records permit. Furthermore, this guide will illuminate the profound impact of L-lysine on our understanding of protein chemistry, metabolism, and cellular function, complete with visualizations of key biochemical pathways.

The Initial Breakthrough: Drechsel's Isolation of a Novel Amino Acid

In 1889, the German physiological chemist Ferdinand Heinrich Edmund Drechsel made a landmark discovery while investigating the composition of casein, the primary protein in milk. Through a process of acid hydrolysis, he successfully isolated a previously unknown amino acid, which he named "Lysin," derived from the Greek word "lysis," meaning "to loosen" or "to break down."[1] This discovery marked a significant step forward in the burgeoning field of protein chemistry, hinting at the complex and varied nature of these fundamental biological macromolecules.

Experimental Protocol: Drechsel's Isolation of L-Lysine from Casein (Reconstructed)